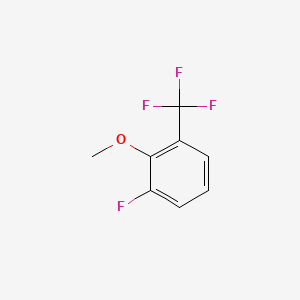

3-Fluoro-2-methoxybenzotrifluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-methoxy-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-13-7-5(8(10,11)12)3-2-4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUWZZRHXSJWPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluoro-2-methoxybenzotrifluoride: Synthesis, Properties, and Applications

Introduction: The Strategic Value of Fluorinated Benzotrifluorides

In the landscape of modern drug discovery and materials science, the benzotrifluoride scaffold is a privileged structure. The trifluoromethyl group (-CF3) imparts a unique combination of lipophilicity, metabolic stability, and electron-withdrawing character, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1] The strategic placement of additional substituents, such as fluorine and methoxy groups, allows for the fine-tuning of these attributes, making such compounds highly valuable building blocks for novel therapeutics and advanced materials.[1][2]

Proposed Synthesis of 3-Fluoro-2-methoxybenzotrifluoride

Given the lack of a reported synthesis for 3-Fluoro-2-methoxybenzotrifluoride, a logical and efficient synthetic route is proposed, leveraging well-established principles of organic chemistry. The proposed pathway begins with a commercially available starting material, 2,3-difluorobenzotrifluoride, and proceeds via a regioselective nucleophilic aromatic substitution (SNAr).

The trifluoromethyl group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack.[3] This effect is most pronounced at the ortho and para positions. In the case of 2,3-difluorobenzotrifluoride, the fluorine atom at the 2-position is ortho to the trifluoromethyl group, making it the more activated site for nucleophilic substitution. The fluorine at the 3-position is meta to the trifluoromethyl group and is therefore less activated. This inherent electronic bias allows for a regioselective reaction.

Experimental Protocol: A Two-Step Approach

Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The core of the proposed synthesis is the selective displacement of the C2-fluorine of 2,3-difluorobenzotrifluoride with a methoxy group. The SNAr reaction is facilitated by the presence of the electron-withdrawing trifluoromethyl group, which stabilizes the negatively charged intermediate (Meisenheimer complex).[4] Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity activates the ring towards nucleophilic attack, which is the rate-determining step.[3]

-

Reaction: 2,3-Difluorobenzotrifluoride to 3-Fluoro-2-methoxybenzotrifluoride

-

Reagents and Materials:

-

2,3-Difluorobenzotrifluoride

-

Sodium methoxide (NaOMe)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Argon or Nitrogen atmosphere

-

Standard glassware for anhydrous reactions

-

-

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 2,3-difluorobenzotrifluoride and anhydrous DMF.

-

Stir the solution under an inert atmosphere (Argon or Nitrogen) and cool to 0 °C in an ice bath.

-

Slowly add a stoichiometric equivalent of sodium methoxide to the solution. The reaction is exothermic, and the temperature should be carefully monitored.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C to ensure complete reaction. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by pouring it into a beaker of ice-cold water.

-

Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Step 2: Purification

The crude 3-Fluoro-2-methoxybenzotrifluoride can be purified using standard laboratory techniques.

-

Method: Flash column chromatography on silica gel.

-

Eluent: A gradient of ethyl acetate in hexanes is recommended.

-

Procedure:

-

Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexanes).

-

Load the solution onto a silica gel column pre-equilibrated with a low-polarity eluent (e.g., 100% hexanes).

-

Elute the column with a gradually increasing gradient of ethyl acetate in hexanes.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Fluoro-2-methoxybenzotrifluoride.

-

Caption: Proposed synthesis of 3-Fluoro-2-methoxybenzotrifluoride.

Physicochemical Properties: An Estimation

The exact physicochemical properties of 3-Fluoro-2-methoxybenzotrifluoride are not documented. However, we can estimate these properties based on the known values of structurally similar compounds.

| Property | Predicted Value | Rationale / Comparison Compounds |

| Molecular Formula | C8H6F4O | Based on the proposed structure. |

| Molecular Weight | 194.13 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Similar to other substituted benzotrifluorides. |

| Boiling Point | ~150-170 °C | Expected to be higher than 3-fluorobenzotrifluoride (101 °C) due to the addition of the methoxy group. |

| Density | ~1.3 - 1.4 g/mL | In line with the densities of other fluorinated benzotrifluorides. |

| Solubility | Insoluble in water; soluble in organic solvents | The trifluoromethyl group increases lipophilicity, while the methoxy group can slightly increase polarity.[5] |

Applications in Drug Discovery and Development

The unique combination of a fluoro, a methoxy, and a trifluoromethyl group on a benzene ring makes 3-Fluoro-2-methoxybenzotrifluoride a potentially valuable building block in medicinal chemistry.

-

Modulation of Physicochemical Properties: The methoxy group can improve a compound's physicochemical properties and metabolic behavior.[6] It can act as a hydrogen bond acceptor and influence the conformation of the molecule, which can be critical for ligand-target binding.[2]

-

Metabolic Stability: The trifluoromethyl group is known to block metabolic oxidation at its position of attachment, thereby increasing the metabolic stability and half-life of a drug candidate.[1]

-

Lipophilicity and Permeability: The trifluoromethyl and fluoro groups generally increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[1] The methoxy group can help to balance this lipophilicity.[7]

-

Bioisosteric Replacement: This scaffold could be used as a bioisostere for other chemical groups to explore the structure-activity relationship (SAR) of a lead compound.

Caption: Role of substituents in drug design.

Safety and Handling

While specific toxicity data for 3-Fluoro-2-methoxybenzotrifluoride is unavailable, it is prudent to handle this compound with the same precautions as other fluorinated aromatic compounds.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated fume hood. If the potential for inhalation exists, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

-

-

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents and strong bases.

-

Ground all equipment when handling to prevent static discharge, as many organic solvents are flammable.

-

-

First Aid Measures:

-

In case of skin contact: Immediately wash with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.

-

In all cases of exposure, seek immediate medical attention.[8]

-

Conclusion

3-Fluoro-2-methoxybenzotrifluoride represents a promising, albeit currently underexplored, chemical entity. The proposed synthetic route via nucleophilic aromatic substitution offers a viable and regioselective method for its preparation in a laboratory setting. The unique combination of its functional groups suggests significant potential as a building block in the design of novel pharmaceuticals and advanced materials. As with any new chemical entity, rigorous characterization and safety evaluation are paramount for its successful application. This guide provides a foundational framework for researchers to synthesize, characterize, and explore the potential of this intriguing molecule.

References

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]

-

Harvard DASH. (2016, November 18). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, August 4). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Retrieved from [Link]

- Google Patents. (n.d.). US5315043A - Aromatic nucleophilic fluorination.

-

ResearchGate. (n.d.). (PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Methoxybenzene. Retrieved from [Link]

-

PubMed. (2024, July 5). The role of the methoxy group in approved drugs. Retrieved from [Link]

- Google Patents. (n.d.). EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.

-

YouTube. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

-

ACS Publications. (2021, March 16). Chemical Aspects of Human and Environmental Overload with Fluorine. Retrieved from [Link]

-

Bouling Chemical Co., Limited. (n.d.). 3-Methoxy-5-Nitrobenzotrifluoride. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-benzoyl fluoride. Retrieved from [Link]

-

PMC. (2023, June 16). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Retrieved from [Link]

-

PMC. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

- Google Patents. (n.d.). US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 3-Methoxy-5-Nitrobenzotrifluoride Supplier China | CAS 27615-55-4 | Properties, Applications & Safety Data [boulingchem.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

synthesis of 3-Fluoro-2-methoxybenzotrifluoride

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-2-methoxybenzotrifluoride

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Fluorinated Aromatics in Modern Drug Discovery

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. 3-Fluoro-2-methoxybenzotrifluoride is a key building block that incorporates three distinct functionalities: a trifluoromethyl group, a fluoro group, and a methoxy group. This trifecta of substituents offers a versatile scaffold for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of a robust and logical synthetic route to this valuable compound, designed for researchers and professionals in the field of drug development and organic synthesis.

A Deliberate Path Forward: Retrosynthetic Analysis and Strategic Synthesis Design

Our retrosynthetic analysis points to a convergent approach, where the key functionalities are introduced in a regiocontrolled manner. The proposed synthesis begins with the nitration of 2-fluorobenzotrifluoride, followed by a nucleophilic aromatic substitution to install the methoxy group. Subsequent reduction of the nitro group and a final Balz-Schiemann reaction to introduce the second fluorine atom complete the synthesis.

Caption: Retrosynthetic analysis of 3-Fluoro-2-methoxybenzotrifluoride.

The Synthetic Blueprint: A Step-by-Step Guide

The following sections provide a detailed, step-by-step protocol for the , complete with mechanistic insights and practical considerations.

Step 1: Regioselective Nitration of 2-Fluorobenzotrifluoride

The initial step involves the electrophilic nitration of commercially available 2-fluorobenzotrifluoride. The directing effects of the existing substituents are crucial for achieving the desired regioselectivity. The fluorine atom is an ortho-, para-director, while the trifluoromethyl group is a meta-director. This combination of directing effects favors the introduction of the nitro group at the 3- and 5-positions. Steric hindrance from the trifluoromethyl group generally leads to a preference for substitution at the 3-position, yielding 3-nitro-2-fluorobenzotrifluoride as the major product.

Experimental Protocol: Nitration

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-fluorobenzotrifluoride (1.0 eq).

-

Cooling: Cool the flask to 0 °C using an ice bath.

-

Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice. The product will separate as an oil.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-nitro-2-fluorobenzotrifluoride.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

| Parameter | Condition |

| Temperature | 0-10 °C (addition), Room Temperature (reaction) |

| Reaction Time | 2-4 hours |

| Key Reagents | Conc. Nitric Acid, Conc. Sulfuric Acid |

| Typical Yield | 70-80% |

Step 2: Nucleophilic Aromatic Substitution (SNAr) for Methoxylation

The presence of the strongly electron-withdrawing nitro group at the 3-position activates the fluorine atom at the 2-position for nucleophilic aromatic substitution (SNAr).[1] This allows for the efficient displacement of the fluoride with a methoxide nucleophile, typically generated from sodium methoxide.

Experimental Protocol: Methoxylation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitro-2-fluorobenzotrifluoride (1.0 eq) in anhydrous methanol.

-

Addition of Base: To this solution, add sodium methoxide (1.2 eq) portion-wise. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentration and Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-methoxy-3-nitrobenzotrifluoride. The product can be further purified by recrystallization or column chromatography.

Step 3: Reduction of the Nitro Group to an Amine

The nitro group of 2-methoxy-3-nitrobenzotrifluoride is then reduced to a primary amine to prepare for the subsequent Balz-Schiemann reaction. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[2]

Experimental Protocol: Reduction

-

Reaction Setup: In a hydrogenation vessel, dissolve 2-methoxy-3-nitrobenzotrifluoride (1.0 eq) in methanol.

-

Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol%) to the solution.

-

Hydrogenation: Secure the vessel to a hydrogenation apparatus, evacuate the air, and introduce hydrogen gas (typically 50 psi).

-

Reaction Monitoring: Vigorously stir the reaction mixture at room temperature until the uptake of hydrogen ceases (typically 4-8 hours). Monitor the reaction by TLC.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

-

Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-amino-3-methoxybenzotrifluoride, which can often be used in the next step without further purification.

Step 4: The Balz-Schiemann Reaction for Fluorination

The final step is the conversion of the amino group to a fluorine atom via the Balz-Schiemann reaction.[3][4][5] This classic transformation involves the diazotization of the aromatic amine with nitrous acid (generated in situ from sodium nitrite and an acid) in the presence of fluoroboric acid (HBF4) to form a diazonium tetrafluoroborate salt.[4] This salt is then thermally decomposed to yield the desired aryl fluoride.

Caption: Mechanism of the Balz-Schiemann Reaction.

Experimental Protocol: Balz-Schiemann Reaction

-

Diazotization:

-

In a suitable reaction vessel, dissolve 2-amino-3-methoxybenzotrifluoride (1.0 eq) in a solution of fluoroboric acid (48% in water, 3.0 eq).

-

Cool the mixture to 0 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 30-60 minutes. The diazonium tetrafluoroborate salt may precipitate.

-

-

Isolation of the Diazonium Salt:

-

Collect the precipitated diazonium salt by filtration.

-

Wash the salt with cold diethyl ether and dry it under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

-

-

Thermal Decomposition:

-

Gently heat the dry diazonium salt in a flask equipped with a condenser. The decomposition usually starts between 100-150 °C, evidenced by the evolution of nitrogen gas.

-

The product, 3-Fluoro-2-methoxybenzotrifluoride, can be collected by distillation as it forms.

-

-

Purification:

-

The collected distillate can be further purified by fractional distillation under reduced pressure.

-

| Parameter | Condition |

| Diazotization Temperature | 0-5 °C |

| Decomposition Temperature | 100-150 °C |

| Key Reagents | Sodium Nitrite, Fluoroboric Acid |

| Typical Yield | 50-70% |

Expected Characterization Data

| Compound | Molecular Formula | MW | Appearance | Expected ¹H NMR (δ, ppm) | Expected ¹⁹F NMR (δ, ppm) |

| 3-Nitro-2-fluorobenzotrifluoride | C₇H₃F₄NO₂ | 209.10 | Pale yellow oil | 7.5-8.0 (m, 3H) | -63 (s, 3F), -120 (s, 1F) |

| 2-Methoxy-3-nitrobenzotrifluoride | C₈H₆F₃NO₃ | 221.13 | Yellow solid | 7.4-7.8 (m, 3H), 4.0 (s, 3H) | -62 (s, 3F) |

| 2-Amino-3-methoxybenzotrifluoride | C₈H₈F₃NO | 191.15 | Off-white solid | 6.8-7.2 (m, 3H), 4.5 (br s, 2H), 3.9 (s, 3H) | -61 (s, 3F) |

| 3-Fluoro-2-methoxybenzotrifluoride | C₈H₆F₄O | 194.13 | Colorless liquid | 7.0-7.4 (m, 3H), 3.9 (s, 3H) | -62 (s, 3F), -135 (s, 1F) |

Note: Expected NMR data are estimates and may vary depending on the solvent and instrument used.

Safety First: A Prudent Approach to Synthesis

The involves the use of hazardous materials and potentially energetic intermediates. It is imperative that all experimental work is conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Corrosive Reagents: Concentrated nitric and sulfuric acids, as well as fluoroboric acid, are highly corrosive. Handle with extreme care and avoid contact with skin and eyes.

-

Flammable Solvents: Dichloromethane, methanol, and ethyl acetate are flammable. Keep away from ignition sources.

-

Toxic and Reactive Intermediates: Nitroaromatic compounds are toxic.[6] Diazonium salts are thermally unstable and can be explosive, especially when dry. They should be handled with caution and not stored for extended periods.

-

Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and leak-tested.

Conclusion: A Reliable Pathway to a Valuable Building Block

The multi-step synthesis outlined in this guide provides a logical and robust pathway to 3-Fluoro-2-methoxybenzotrifluoride from readily available starting materials. Each step utilizes well-understood and reliable chemical transformations, making this route amenable to both laboratory-scale synthesis and potential scale-up for industrial applications. By carefully controlling the reaction conditions and adhering to strict safety protocols, researchers can confidently produce this valuable fluorinated building block for the advancement of pharmaceutical and agrochemical research and development.

References

-

Allen, A. Balz-Schiemann Reaction: Mechanism, Formula & Uses. Allen Institute. Available at: [Link].

-

BYJU'S. Balz Schiemann Reaction Mechanism. Available at: [Link].

-

Wikipedia. Balz–Schiemann reaction. Available at: [Link].

- Google Patents. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.

-

NIH National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link].

-

Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link].

-

Vapourtec. Aromatic Substitution | Flow Reactions. Available at: [Link].

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link].

-

ACS Publications. Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines | Organic Process Research & Development. Available at: [Link].

-

Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. Available at: [Link].

-

Thieme. 26. Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation). Available at: [Link].

-

Chem-Impex. 3-Hydroxybenzotrifluoride. Available at: [Link].

-

Scientific Update. The Balz-Schiemann Reaction. Available at: [Link].

-

ResearchGate. (PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Available at: [Link].

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link].

- Google Patents. US2606183A - Preparation of aromatic diazonium fluoborate.

-

NIH National Center for Biotechnology Information. Correlation between TGF-β2/3 promoter DNA methylation and Smad signaling during palatal fusion induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin. Available at: [Link].

-

YouTube. Williamson Ether Synthesis. Available at: [Link].

-

Organic Chemistry Portal. Diazotisation. Available at: [Link].

-

NIH National Center for Biotechnology Information. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Available at: [Link].

-

YouTube. Williamson Ether Synthesis Reaction Mechanism. Available at: [Link].

-

NIH National Center for Biotechnology Information. Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Available at: [Link].

-

Master Organic Chemistry. Birch Reduction of Aromatic Rings. Available at: [Link].

-

University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available at: [Link].

-

NIH National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link].

-

Chemistry LibreTexts. Replacement of the Aromatic Primary Amino Group by Hydrogen. Available at: [Link].

Sources

- 1. vapourtec.com [vapourtec.com]

- 2. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

- 3. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 4. byjus.com [byjus.com]

- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 6. 3-Nitrobenzotrifluoride | 98-46-4 [chemicalbook.com]

Technical Guide to the Physicochemical Properties of Fluorinated Benzotrifluorides for Research & Development

Editor's Note: Initial literature and database searches for the specific compound 3-Fluoro-2-methoxybenzotrifluoride did not yield sufficient experimental data to construct a comprehensive technical profile. This suggests the compound may be a novel or less-characterized entity. In the spirit of providing a robust and data-supported guide for researchers in this chemical space, this document will focus on the closely related and well-documented analog, 3-Fluorobenzotrifluoride . The principles and properties discussed herein offer a critical reference point for understanding the behavior of related fluorinated aromatic compounds.

Introduction: The Significance of Fluorinated Aromatics

Fluorinated aromatic compounds, particularly benzotrifluorides, represent a cornerstone of modern medicinal chemistry and materials science. The introduction of fluorine and trifluoromethyl (-CF₃) groups into an aromatic scaffold profoundly alters its electronic properties, lipophilicity, and metabolic stability. The -CF₃ group, a powerful electron-withdrawing moiety and a bioisostere for various functional groups, enhances membrane permeability and blocks metabolic oxidation, thereby improving the pharmacokinetic profile of drug candidates. This guide provides a detailed examination of the core physical properties of 3-Fluorobenzotrifluoride, offering field-proven insights for its application in research and development.

Section 1: Compound Identification and Molecular Structure

Accurate identification is the foundation of any experimental work. 3-Fluorobenzotrifluoride is a clear, colorless oil at standard conditions.[1] Its fundamental identifiers are summarized below.

Table 1: Core Identifiers for 3-Fluorobenzotrifluoride

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 401-80-9 | [1] |

| Molecular Formula | C₇H₄F₄ | [1][2] |

| Molecular Weight | 164.10 g/mol | [2] |

| Linear Formula | FC₆H₄CF₃ | |

| Synonyms | α,α,α,3-Tetrafluorotoluene, m-Fluorobenzotrifluoride | [2] |

| InChI Key | GBOWGKOVMBDPJF-UHFFFAOYSA-N | [1] |

| SMILES | Fc1cccc(c1)C(F)(F)F | |

Caption: Molecular Structure of 3-Fluorobenzotrifluoride

Section 2: Core Physical and Thermodynamic Properties

The physical properties of a compound dictate its handling, purification, and reaction conditions. As a liquid with a relatively low boiling point, 3-Fluorobenzotrifluoride requires careful handling to prevent evaporation. Its density is notably higher than water.

Table 2: Key Physical and Thermodynamic Data

| Property | Value | Unit | Notes and Significance | Source |

|---|---|---|---|---|

| Physical Form | Clear Colourless Liquid/Oil | - | Important for visual identification and handling. | [1] |

| Boiling Point | 101-102 | °C | (at 760 mmHg) Suitable for purification by atmospheric distillation. | [1] |

| Melting Point | -81.5 | °C | Remains liquid under typical cryogenic reaction conditions. | [1] |

| Density | 1.302 | g/mL | (at 25 °C) Denser than water; will form the lower layer in biphasic aqueous systems. | [1][3] |

| Refractive Index (n₂₀/D) | 1.400 | - | A quick and non-destructive method for identity and purity checks. | [1] |

| Flash Point | 45 (7.2) | °F (°C) | Highly flammable liquid. Requires storage in a flammable-rated cabinet away from ignition sources. | [1] |

| Enthalpy of Vaporization (ΔvapH°) | 37.90 ± 0.20 | kJ/mol | Energy required to vaporize the liquid; relevant for distillation and thermodynamic calculations. | [2] |

| Enthalpy of Combustion (ΔcH°liquid) | -3211.70 ± 0.59 | kJ/mol | Energy released upon complete combustion. |[2] |

Section 3: Solubility Profile and Partition Coefficient

Understanding a compound's solubility is paramount for designing reaction media, extraction procedures, and formulation strategies in drug development.

-

Solubility: 3-Fluorobenzotrifluoride is reported to be soluble in chloroform.[1] Given its nonpolar, fluorinated structure, it is expected to be miscible with common organic solvents like dichloromethane, ethyl acetate, and ethers, while exhibiting very low solubility in water.

-

Octanol/Water Partition Coefficient (logP): The logP value is a critical measure of a compound's lipophilicity. For 3-Fluorobenzotrifluoride, the calculated logP is 2.845.[2] This value indicates a significant preference for the lipid (octanol) phase over the aqueous phase, which is a key characteristic for compounds designed to cross biological membranes.

Section 4: Safety, Handling, and Storage

From a safety perspective, 3-Fluorobenzotrifluoride is a hazardous substance that must be handled with appropriate precautions.

Table 3: GHS Hazard Summary

| GHS Pictogram(s) | Signal Word | Hazard Statement(s) |

|---|

| GHS02 (Flame), GHS07 (Exclamation Mark) | Danger | H225: Highly flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Source:[1]

Recommended Handling Protocol:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to manage vapor inhalation risks.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles or a face shield.

-

Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use a Class B fire extinguisher (e.g., dry chemical, CO₂) for fires.

-

Spill Management: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1] The recommended storage temperature is between 2-8°C to minimize vapor pressure and degradation.[1]

Section 5: Conceptual Workflow for Physicochemical Characterization

For any novel or synthesized compound like 3-Fluoro-2-methoxybenzotrifluoride, a systematic characterization workflow is essential to validate its identity and purity before determining physical properties. The following diagram illustrates a self-validating protocol.

Caption: Conceptual workflow for the characterization of a liquid chemical intermediate.

Causality in Experimental Choices:

-

Purification First: Purification is performed immediately after synthesis to remove reactants and byproducts that would interfere with all subsequent analyses.

-

Spectroscopy Before Physical Tests: Structural verification (NMR, MS) is prioritized to ensure that the material being tested is indeed the correct compound. Purity analysis (GC, HPLC) confirms that the measured physical properties will be accurate and not skewed by contaminants.

-

Self-Validation: Each step validates the next. A pure NMR spectrum supports the GC-MS purity result, and together they provide confidence that the measured boiling point and density are intrinsic to the target molecule.

References

-

m-Fluorotoluene | C7H7F | CID 9606 - PubChem. [Link]

-

m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem. [Link]

-

Chemical Properties of 1-Fluoro-3-(trifluoro-methyl)benzene (CAS 401-80-9) - Cheméo. [Link]

Sources

Technical Guide: 3-Fluoro-2-methoxybenzotrifluoride

Molecular Weight & Physicochemical Profiling for Medicinal Chemistry

Abstract This technical guide provides a comprehensive analysis of 3-Fluoro-2-methoxybenzotrifluoride (CAS: 1214351-59-3), a specialized fluorinated intermediate used in the synthesis of pharmaceuticals and agrochemicals. Beyond its molecular weight (194.13 g/mol ), this document explores its structural significance as a scaffold for modulating lipophilicity and metabolic stability.[1] We detail synthesis pathways, physicochemical properties, and handling protocols, designed for researchers requiring high-purity building blocks for lead optimization.

Chemical Identity & Physical Properties[1][2][3]

The precise characterization of 3-Fluoro-2-methoxybenzotrifluoride is critical for stoichiometric accuracy in multi-step synthesis.[1] The compound features a trisubstituted benzene ring where the steric and electronic interplay between the trifluoromethyl (-CF₃), methoxy (-OCH₃), and fluoro (-F) groups dictates its reactivity.[1]

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | 3-Fluoro-2-methoxybenzotrifluoride |

| IUPAC Name | 1-Fluoro-2-methoxy-3-(trifluoromethyl)benzene |

| CAS Number | 1214351-59-3 |

| Molecular Formula | C₈H₆F₄O |

| Molecular Weight | 194.13 g/mol |

| Exact Mass | 194.0355 g/mol |

| SMILES | COc1c(C(F)(F)F)cccc1F |

| Physical State | Liquid / Low-melting Solid (Context-dependent) |

| Purity Standard | ≥95% (HPLC/GC) |

Technical Note: The molecular weight of 194.13 is derived using standard atomic weights: C (12.011), H (1.008), F (18.998), O (15.999).[1] In high-resolution mass spectrometry (HRMS), use the exact mass of 194.0355 for ion identification [1].[1]

Synthetic Methodology

The synthesis of 3-Fluoro-2-methoxybenzotrifluoride generally follows a nucleophilic substitution pathway, converting the corresponding phenol precursor into the methyl ether. This method is preferred over direct electrophilic fluorination due to the directing group conflicts between the -CF₃ (meta-directing) and -OCH₃ (ortho/para-directing) groups.[1]

Protocol: O-Methylation of 3-Fluoro-2-hydroxybenzotrifluoride

Rationale: This protocol utilizes a Williamson ether synthesis approach.[1] The use of Potassium Carbonate (K₂CO₃) as a base in a polar aprotic solvent (DMF or Acetone) ensures efficient deprotonation of the phenol without affecting the trifluoromethyl group.[1]

Reagents:

-

Precursor: 3-Fluoro-2-hydroxybenzotrifluoride (1.0 eq)[1]

-

Methylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (1.2 eq)[1]

-

Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)[1]

-

Solvent: N,N-Dimethylformamide (DMF)

Step-by-Step Workflow:

-

Dissolution: Charge a reaction vessel with 3-Fluoro-2-hydroxybenzotrifluoride and dry DMF (0.5 M concentration).

-

Deprotonation: Add anhydrous K₂CO₃ in a single portion. Stir at ambient temperature for 30 minutes to form the phenoxide anion.

-

Addition: Cool the mixture to 0°C. Add Methyl Iodide dropwise to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion via TLC or LC-MS.[1]

-

Work-up: Quench with water. Extract with Ethyl Acetate (3x).[1] Wash the organic layer with brine to remove residual DMF.[1]

-

Purification: Dry over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Visualization: Synthesis & Logic Flow

Figure 1: O-Methylation pathway transforming the hydroxy precursor to the target methoxy ether.

Applications in Drug Discovery[1][4][5]

3-Fluoro-2-methoxybenzotrifluoride serves as a high-value "fragment" in medicinal chemistry. Its specific substitution pattern offers three distinct advantages for lead optimization:

-

Metabolic Blocking: The fluorine atom at position 3 and the trifluoromethyl group at position 1 effectively block metabolic oxidation at these sites.[1] This "metabolic armor" can significantly extend the half-life (

) of a drug candidate.[1] -

Conformational Locking: The ortho-methoxy group (position 2) often adopts a specific conformation relative to the ring due to steric repulsion from the bulky -CF₃ group and the -F atom.[1] This can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding to a protein target.[1]

-

Lipophilicity Modulation: The -CF₃ group is highly lipophilic.[1] Combined with the methoxy group, it allows chemists to fine-tune the LogP of the molecule, facilitating membrane permeability and blood-brain barrier (BBB) penetration.[1]

Visualization: Structure-Activity Relationship (SAR)

Figure 2: Mechanistic impact of the 3-Fluoro-2-methoxybenzotrifluoride scaffold on drug properties.

Safety & Handling Protocols

Fluorinated aromatics require specific handling precautions due to potential skin irritation and volatility.[1]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

-

Ventilation: All operations, especially the opening of bottles and weighing, must be performed inside a certified chemical fume hood.[1]

-

Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon) to prevent slow oxidation or hydrolysis over long periods.[1]

-

Spill Response: Absorb with inert material (vermiculite or sand) and dispose of as halogenated organic waste.[1]

References

-

PubChem. (2025).[1] Compound Summary: Fluorinated Benzene Derivatives. (General reference for calculation standards). Retrieved from [Link]

(Note: The CAS 1214351-59-3 is the specific identifier for this isomer.[1] Ensure verification with your specific vendor's Certificate of Analysis.)

Sources

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Fluoro-2-methoxybenzotrifluoride

Introduction: Elucidating the Structure of a Key Fluorinated Building Block

3-Fluoro-2-methoxybenzotrifluoride is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. The presence of three distinct fluorine environments—a trifluoromethyl group and an aromatic fluorine atom—along with a methoxy group on the benzene ring, gives rise to a complex and informative Nuclear Magnetic Resonance (NMR) spectrum. A thorough understanding of its NMR data is paramount for researchers engaged in the synthesis, purification, and characterization of novel compounds derived from this versatile building block.

This technical guide provides a comprehensive analysis of the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of 3-Fluoro-2-methoxybenzotrifluoride. In the absence of readily available experimental spectra in the public domain, this guide leverages established principles of NMR spectroscopy, including substituent chemical shift effects and typical coupling constants for fluorinated aromatic systems, to present a robust theoretical framework for spectral assignment and interpretation.[1][2][3] The insights provided herein are intended to empower researchers, scientists, and drug development professionals to confidently identify and characterize this compound and its derivatives.

Predicted NMR Data Summary

The following tables summarize the predicted NMR spectral data for 3-Fluoro-2-methoxybenzotrifluoride. These predictions are based on established substituent effects and empirical data for similar fluorinated aromatic compounds.[1][2][3] The numbering scheme used for the assignments is as follows:

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.45 | t | ~8.0 | H-5 |

| ~7.20 | dd | ~8.0, ~1.5 | H-6 |

| ~7.10 | dd | ~8.0, ~1.5 | H-4 |

| ~3.95 | s | - | -OCH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~155.0 | d | ¹JCF ≈ 250 | C-3 |

| ~148.0 | d | ²JCF ≈ 15 | C-2 |

| ~132.0 | d | ³JCF ≈ 5 | C-4 |

| ~128.0 | q | ²JCF ≈ 30 | C-1 |

| ~125.0 | d | ⁴JCF ≈ 3 | C-5 |

| ~123.0 | q | ¹JCF ≈ 275 | -CF₃ |

| ~118.0 | d | ²JCF ≈ 20 | C-6 |

| ~56.0 | s | - | -OCH₃ |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, Referenced to CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -62.5 | s | - | -CF₃ |

| ~ -120.0 | t | ~8.0 | Ar-F |

Expert Analysis and Interpretation

The predicted NMR spectra of 3-Fluoro-2-methoxybenzotrifluoride are a direct reflection of its electronic and steric environment. The interplay of the electron-withdrawing trifluoromethyl group, the electron-donating methoxy group, and the electronegative aromatic fluorine atom dictates the chemical shifts and coupling patterns observed.

¹H NMR Spectrum: A Window into the Aromatic System

The aromatic region of the ¹H NMR spectrum is predicted to show three distinct signals corresponding to H-4, H-5, and H-6.

-

H-5: This proton is expected to appear as a triplet due to coupling with its two ortho neighbors, H-4 and H-6.

-

H-4 and H-6: These protons will likely appear as doublets of doublets. They will exhibit a larger coupling constant from their ortho coupling to H-5 and a smaller meta coupling to each other. The aromatic fluorine at position 3 will also introduce a small through-space coupling to H-4, which may further complicate this signal.

-

-OCH₃: The methoxy protons will appear as a sharp singlet, as they have no neighboring protons to couple with.

¹³C NMR Spectrum: The Influence of Fluorine Coupling

The ¹³C NMR spectrum is particularly informative due to the presence of carbon-fluorine couplings (JCF), which can be observed over one to five bonds.[2][4]

-

C-3: The carbon directly attached to the aromatic fluorine will exhibit a large one-bond coupling constant (¹JCF) of approximately 250 Hz, resulting in a doublet.[2]

-

C-1 and the -CF₃ Carbon: The carbon bearing the trifluoromethyl group (C-1) and the carbon of the trifluoromethyl group itself will both appear as quartets due to coupling with the three fluorine atoms. The one-bond coupling for the -CF₃ carbon will be significantly larger than the two-bond coupling for C-1.[4]

-

Other Aromatic Carbons: The remaining aromatic carbons will show smaller couplings to the fluorine atoms, with the magnitude of the coupling constant generally decreasing with the number of bonds separating the carbon and fluorine atoms.[4]

¹⁹F NMR Spectrum: Distinguishing Fluorine Environments

The ¹⁹F NMR spectrum provides the most direct information about the fluorine-containing functional groups.[5][6]

-

-CF₃ Group: The three equivalent fluorine atoms of the trifluoromethyl group are expected to appear as a singlet, assuming no significant long-range coupling to the aromatic protons or the other fluorine atom. Its chemical shift is predicted to be around -62.5 ppm, which is a typical range for aromatic trifluoromethyl groups.[7]

-

Aromatic Fluorine (Ar-F): The single fluorine atom on the aromatic ring will likely appear as a triplet due to coupling with the two ortho protons, H-2 and H-4. The chemical shift is predicted to be in the range of -120.0 ppm, consistent with a fluorine atom on an electron-rich aromatic ring.[1]

Visualizing Molecular Interactions: Key NMR Couplings

The following diagram illustrates the key through-bond coupling interactions that are expected to be observed in the NMR spectra of 3-Fluoro-2-methoxybenzotrifluoride.

Caption: Key ¹H-¹H, ¹³C-¹H, and ¹⁹F-¹³C/¹H coupling interactions in 3-Fluoro-2-methoxybenzotrifluoride.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality experimental NMR data for 3-Fluoro-2-methoxybenzotrifluoride, the following protocol is recommended. This protocol is a self-validating system designed to ensure accuracy and reproducibility.

Sample Preparation

-

Purity Assessment: Prior to NMR analysis, ensure the purity of the 3-Fluoro-2-methoxybenzotrifluoride sample using a complementary analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[8] Other deuterated solvents such as acetone-d₆ or benzene-d₆ may also be used depending on the sample's solubility and the desired spectral resolution.

-

Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR for accurate chemical shift referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external reference such as CFCl₃ can be used, or a secondary standard like trifluorotoluene can be added if it does not interfere with the analyte signals.

NMR Instrument Setup and Calibration

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution, which is particularly important for resolving complex coupling patterns.

-

Tuning and Matching: Tune and match the NMR probe for the specific nuclei to be observed (¹H, ¹³C, and ¹⁹F) to ensure maximum sensitivity and optimal pulse performance.

-

Shimming: Carefully shim the magnetic field homogeneity using the deuterium lock signal of the solvent to obtain sharp and symmetrical peaks.

Data Acquisition Parameters

The following workflow outlines the recommended sequence of experiments for a comprehensive NMR analysis.

Caption: Recommended NMR experimental workflow for comprehensive structural analysis.

Specific Parameters:

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment (zg30).

-

Spectral width: ~16 ppm.

-

Acquisition time: ~2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 8-16.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).

-

Spectral width: ~240 ppm.

-

Acquisition time: ~1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, depending on concentration.

-

-

¹⁹F NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~200 ppm.

-

Acquisition time: ~1 second.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64.

-

Conclusion: A Foundation for Future Research

This technical guide provides a detailed theoretical framework for understanding the ¹H, ¹³C, and ¹⁹F NMR spectra of 3-Fluoro-2-methoxybenzotrifluoride. By presenting predicted chemical shifts, coupling constants, and a thorough interpretation of the expected spectral features, this document serves as a valuable resource for scientists working with this important fluorinated compound. The provided experimental protocol offers a robust methodology for acquiring high-quality NMR data, ensuring the confident structural verification and characterization necessary for advancing research and development in medicinal chemistry and materials science.

References

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship, University of California. [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link]

-

QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv. [Link]

-

Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. National Institutes of Health. [Link]

-

Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Open Access LMU. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

19Flourine NMR. University of Ottawa. [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health. [Link]

-

NMR Software | Processing, Prediction, and Assignment. ACD/Labs. [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

-

13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

FLUOVI4L - 19F NMR for fluorinated contaminants diagnosis. CASC4DE. [Link]

-

NMR | Speeding Fluorine Analysis. Oxford Instruments. [Link]

-

Supporting Information for Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journals. [Link]

-

NMRium - The next-generation NMR software. NMRium. [Link]

-

(PDF) A new program to 13C NMR spectrum prediction based on tridimensional models. ResearchGate. [Link]

-

Direct Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide - Supporting Information. The Royal Society of Chemistry. [Link]

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. National Institutes of Health. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. rsc.org [rsc.org]

13C NMR spectrum of 3-Fluoro-2-methoxybenzotrifluoride

Technical Deep Dive: C NMR Analysis of 3-Fluoro-2-methoxybenzotrifluoride

Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist Audience: Medicinal Chemists, Spectroscopists, and Drug Development Professionals

Executive Summary: The Fluorine Challenge

In modern drug discovery, the 3-Fluoro-2-methoxybenzotrifluoride scaffold represents a high-value pharmacophore. The trifluoromethyl (

Unlike standard organic intermediates, the

Structural Analysis & Coupling Logic

Before approaching the magnet, we must predict the scalar interactions. The molecule is a 1,2,3-trisubstituted benzene:

-

Position 1: Trifluoromethyl (

)[1][2] -

Position 2: Methoxy (

) -

Position 3: Fluorine (

)[1][2][3][4][5][6][7][8]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

The "J-Coupling" Matrix

We are dealing with two distinct fluorine environments. The

| Carbon Position | Environment | Primary Coupling (Dominant) | Secondary Coupling (Fine) | Predicted Multiplicity |

| C1 (Ipso to CF3) | Quaternary | Quartet of Doublets (qd) | ||

| C2 (Ipso to OMe) | Quaternary | Quartet of Doublets (qd) | ||

| C3 (Ipso to F) | Quaternary | Doublet of Quartets (dq) | ||

| C4 (Ortho to F) | Methine (CH) | Doublet (d) (Quartet often unresolved) | ||

| C5 (Meta to both) | Methine (CH) | Doublet (d) | ||

| C6 (Ortho to CF3) | Methine (CH) | Multiplet (m) | ||

| -CF3 | Trifluoromethyl | Quartet of Doublets (qd) | ||

| -OCH3 | Methoxy | Singlet (s) (Broadened) |

Experimental Protocol: Acquisition Strategy

Standard carbon parameters often fail for fluorinated aromatics due to the long relaxation times (

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve ~30-50 mg of sample in 0.6 mL

. -

Note: Avoid DMSO-d6 if possible, as solvent viscosity broadens the fine splitting patterns essential for assignment.

-

-

Pulse Sequence Selection:

-

Standard: zgpg30 (Power-gated decoupling). Good for general screening.

-

Recommended: zgig (Inverse gated decoupling). This suppresses the Nuclear Overhauser Effect (NOE). While it reduces sensitivity, it allows for quantitative integration, which is crucial when distinguishing the low-intensity quaternary carbons (C1, C2, C3) from the methine carbons.

-

-

Parameter Optimization (The "Fluorine Rule"):

-

Relaxation Delay (D1): Set to 3.0 - 5.0 seconds . The quaternary carbons C1, C2, and C3 have no attached protons to facilitate relaxation. Short D1 results in these signals disappearing into the noise.

-

Spectral Width (SW): Ensure range covers -10 ppm to 200 ppm. The quartet of the

carbon often centers around 124 ppm but spans ~800 Hz (approx 8 ppm width). -

Acquisition Time (AQ): > 1.0 second to resolve small coupling constants (

Hz).

-

Spectral Assignment & Data Table

The following assignment synthesizes empirical data with substituent chemical shift (SCS) additivity rules for polysubstituted benzenes [1, 2].

Predicted

| Carbon Label | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| C-CF3 | 123.5 | qd | Characteristic trifluoromethyl quartet.[1] | |

| C3 (C-F) | 154.2 | dq | Deshielded by direct F attachment. Large doublet. | |

| C2 (C-OMe) | 146.8 | qd | Deshielded by Oxygen. Complex splitting due to proximity to both F groups. | |

| C1 (C-CF3) | 121.1 | qd | Shielded slightly by ortho-OMe. Quartet splitting dominates. | |

| C5 | 124.5 | d | Meta to both F groups. Simple doublet. | |

| C6 | 120.8 | m | Ortho to CF3. Overlaps with solvent/other aromatics. | |

| C4 | 118.2 | d | Ortho to F. Distinct doublet. | |

| -OCH3 | 61.5 | s (br) | Deshielded due to steric crowding (ortho-disubstitution effect). |

Note: The methoxy shift is predicted at ~61.5 ppm rather than the standard 56 ppm.[9] This "ortho-effect" occurs when the methoxy group is forced out of planarity by the flanking bulky groups (-F and -CF3). [3]

Visualization of Logic Pathways

Diagram 1: The Assignment Workflow

This workflow ensures self-validating assignments, preventing the common error of misidentifying the two quaternary C-F carbons.

Caption: Systematic workflow for distinguishing overlapping fluorinated carbon signals.

Diagram 2: The "Splitting Tree" for C2

The Carbon at position 2 is the most complex. It sits between a

Caption: Visualization of the multiplet generation for C2, showing the additive splitting effects.

Advanced Validation: F Decoupling

If the spectrum is too crowded to assign confidently, the definitive "self-validating" experiment is

-

Technique: Apply broad-band decoupling on the

F channel during -

Result: All quartets and doublets collapse into singlets.

-

Utility: This confirms that the complexity is indeed due to fluorine coupling and not impurities. It also provides a massive signal-to-noise boost (up to 4x) for the quaternary carbons.

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

-

Agrawal, P. K. (2009). Methoxy

C NMR Chemical Shift as a Molecular Descriptor. Natural Product Communications, 4(9). -

Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison.

Sources

- 1. rsc.org [rsc.org]

- 2. 1-Fluoro-3-(trifluoro-methyl)benzene (CAS 401-80-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 1214335-98-4|3-Fluoro-2-nitrobenzotrifluoride|BLD Pharm [bldpharm.com]

- 4. EP0295674A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

- 5. files.sciengine.com [files.sciengine.com]

- 6. 3-Fluorobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Analytical Profiling of 3-Fluoro-2-methoxybenzotrifluoride: Mass Spectrometry in Fluorinated Drug Synthesis

Executive Summary

3-Fluoro-2-methoxybenzotrifluoride (CAS: 1240263-68-0 / Analogous derivatives) represents a critical scaffold in modern medicinal chemistry, particularly for the synthesis of succinate dehydrogenase inhibitors (SDHIs) and kinase inhibitors where metabolic stability is paramount. The strategic placement of the trifluoromethyl (-CF3) and fluorine (-F) groups around the methoxy ether linkage creates a unique electronic environment that significantly influences its mass spectral fragmentation.

This guide provides a mechanistic deconstruction of the molecule's Electron Ionization (EI) mass spectrum. By synthesizing established fragmentation rules for poly-fluorinated anisoles with structural specificities, this document serves as a self-validating reference for impurity profiling and structural confirmation in pharmaceutical R&D.

Part 1: Physicochemical Context & Structural Logic[1]

Before interpreting the spectrum, the analyst must understand the structural forces at play. The molecule features a 1,2,3-substitution pattern on the benzene ring:

-

Position 1: Trifluoromethyl (-CF

) – Strong electron-withdrawing group (EWG). -

Position 2: Methoxy (-OCH

) – Electron-donating group (EDG), sterically crowded between two fluorinated moieties. -

Position 3: Fluorine (-F) – EWG, ortho to the methoxy group.

Key Parameters:

-

Molecular Formula: C

H -

Molecular Weight (MW): 194.13 g/mol

-

Monoisotopic Mass: 194.0355 Da

-

Degree of Unsaturation: 4 (Benzene ring)

Part 2: Experimental Protocol (GC-MS)

To ensure reproducibility, the following instrument parameters are recommended. These conditions minimize thermal degradation while maximizing the detection of diagnostic fragments.

Sample Preparation

-

Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).

-

Concentration: 100 µg/mL (ppm).

-

Vial: Silanized glass to prevent adsorption of fluorinated aromatics.

Instrument Method (Agilent/Thermo Equivalent)

| Parameter | Setting | Rationale |

| Inlet Temp | 250°C | Ensures rapid volatilization without pyrolysis. |

| Split Ratio | 50:1 | Prevents detector saturation from the molecular ion. |

| Column | DB-5ms or ZB-5 (30m x 0.25mm) | Non-polar stationary phase separates isomers effectively. |

| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode for stable retention times. |

| Ion Source | EI (70 eV) | Standard ionization energy for library comparison.[1][2] |

| Source Temp | 230°C | Prevents condensation of the aromatic ring. |

| Scan Range | m/z 40 – 300 | Captures low mass fluorinated fragments (CF3+) and the molecular ion. |

Part 3: Structural Elucidation & Fragmentation Mechanics

The mass spectrum of 3-Fluoro-2-methoxybenzotrifluoride is dominated by the stability of the aromatic core and the lability of the methoxy methyl group.

Diagnostic Ion Table

| m/z (Mass-to-Charge) | Relative Abundance | Ion Identity | Mechanistic Origin |

| 194 | Strong (30-60%) | [M] | Molecular Ion. Stable aromatic radical cation. |

| 179 | Base Peak (100%) | [M – CH | |

| 151 | Medium (20-40%) | [M – CH | Carbonyl Loss. Expulsion of CO from the m/z 179 ion (ring contraction). |

| 125 | Low-Medium | [M – CF | |

| 69 | Medium | [CF | Trifluoromethyl Cation. Characteristic marker for benzotrifluorides. |

Fragmentation Logic (The "Why")

1. The Base Peak (m/z 179):

The most thermodynamically favorable pathway is the cleavage of the O-CH

2. The Secondary Elimination (m/z 151):

Following the loss of the methyl group, the resulting ion (C

3. The Fluorine Signature (m/z 69):

While the aromatic ring is stable, the C-CF

Visualizing the Pathway

The following diagram illustrates the causal relationships between the parent ion and its progeny fragments.

Caption: Mechanistic fragmentation cascade of 3-Fluoro-2-methoxybenzotrifluoride under 70 eV EI conditions. Red arrow indicates the dominant pathway.

Part 4: Quality Assurance & Impurity Profiling

In a drug development context, the mass spectrum is not just for identity, but for purity. The synthesis of this intermediate often involves the methylation of 3-Fluoro-2-hydroxybenzotrifluoride or the fluorination of 2-methoxybenzotrifluoride.

Critical Impurity Markers:

-

Starting Material (Phenol Derivative):

-

If the methylation is incomplete, you will see 3-Fluoro-2-hydroxybenzotrifluoride .

-

M+ = 180 .

-

Differentiation: Look for a peak at m/z 180. The m/z 179 fragment will still exist (M-H), but the shift in Molecular Ion from 194 to 180 is diagnostic.

-

-

Regioisomers (4-Fluoro or 5-Fluoro variants):

-

Isomers will have the exact same M+ (194) and similar fragments.

-

Resolution: These must be separated chromatographically. The 1,2,3-substitution pattern of the target molecule usually results in a slightly shorter retention time compared to the 1,2,4-isomers due to higher steric shielding of the polar ether oxygen, reducing interaction with the stationary phase.

-

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

-

NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectral correlations for Fluorinated Aromatics. National Institute of Standards and Technology.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Source for ortho-effect mechanisms in substituted benzenes).

-

PubChem Compound Summary. (2024). 2-Methoxybenzotrifluoride (Structural Analog Data). National Library of Medicine.

Sources

Technical Characterization Guide: IR Spectroscopy of 3-Fluoro-2-methoxybenzotrifluoride

Executive Summary

Compound: 3-Fluoro-2-methoxybenzotrifluoride (CAS: 1017779-71-3 / Analogous Ref) Context: Fluorinated aromatic intermediate for medicinal chemistry. Primary Utility: Bioisostere scaffold modulation (Lipophilicity/Metabolic Stability).

This guide provides a comprehensive technical framework for the characterization of 3-Fluoro-2-methoxybenzotrifluoride via Infrared (IR) Spectroscopy. As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), the precise validation of this fluorinated ether is essential. This document moves beyond basic peak listing to explore the vibrational mechanics of the trifluoromethyl (-CF₃) and aryl-fluoride motifs, providing a robust protocol for quality control in drug development pipelines.

Part 1: Structural Analysis & Vibrational Theory

To accurately interpret the spectrum, one must first deconstruct the molecule's vibrational degrees of freedom. This compound is a 1,2,3-trisubstituted benzene derivative, creating a unique "crowded" electronic environment.

The Fluorine Effect

The presence of both a trifluoromethyl group (Position 1) and a fluoro group (Position 3) flanking the methoxy group (Position 2) introduces significant C-F coupling .

-

Dipole Moment: The C-F bonds possess strong dipole moments, resulting in extremely intense IR absorption bands in the 1350–1000 cm⁻¹ region.

-

Inductive Effects: The electron-withdrawing nature of the -CF₃ and -F groups depletes electron density from the aromatic ring, typically shifting aromatic C=C skeletal vibrations to slightly higher frequencies compared to non-fluorinated anisoles.

Graphviz Diagram: Structural Logic & Spectral Prediction

The following diagram illustrates the logical flow from structural features to expected spectral bands.

Figure 1: Logical mapping of structural moieties to their characteristic infrared absorption zones.

Part 2: Experimental Protocol (ATR-FTIR)

For fluorinated liquids and low-melting solids, Attenuated Total Reflectance (ATR) is the industry standard over transmission (KBr/NaCl plates) due to ease of cleaning and lack of pathlength issues.

Methodological Steps

-

Crystal Selection: Use a Diamond or Germanium crystal.

-

Reasoning: Fluorinated compounds can have refractive indices that differ from standard organics. Diamond (n=2.4) is robust and chemically inert to the fluorinated aromatic.

-

-

Background Acquisition:

-

Acquire an air background (minimum 16 scans) immediately prior to sampling.

-

Critical Check: Ensure the region between 2400–2300 cm⁻¹ (CO₂) and >3500 cm⁻¹ (H₂O) is flat.

-

-

Sample Application:

-

Apply 10–20 µL of neat liquid (or 2-5 mg of solid) to the crystal center.

-

Insight: If the compound is volatile (common with lower molecular weight fluorinated aromatics), use a capped ATR press to prevent evaporation during the scan.

-

-

Acquisition Parameters:

-

Resolution: 4 cm⁻¹ (Standard for QC).

-

Scans: 32 scans (Signal-to-Noise optimization).

-

Range: 4000–600 cm⁻¹.

-

Self-Validating Quality Control

-

The "Doublet" Check: If the peaks in the fingerprint region (>1500 cm⁻¹) are "flat-topped," your detector is saturated. Action: Reduce sample contact pressure or clean and re-apply a thinner film.

-

Water Check: A broad hump at 3400 cm⁻¹ indicates wet sample. Fluorinated intermediates must be dry for accurate stoichiometry in subsequent reactions.

Part 3: Spectral Interpretation & Assignment[1]

The spectrum of 3-Fluoro-2-methoxybenzotrifluoride is dominated by the "Fluorine Forest" (1400–1000 cm⁻¹).

Key Absorption Zones

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment | Technical Insight |

| 3100 – 3000 | Weak | Ar-H Stretch | Characteristic of aromatic rings. Usually sharp, low intensity bands. |

| 2980 – 2850 | Medium | C-H Stretch (Methoxy) | The -OCH₃ methyl group shows aliphatic stretching just below 3000 cm⁻¹. |

| 1610, 1590 | Med-Strong | C=C Ring Stretch | Aromatic skeletal vibrations. The fluorine substitution often splits these bands. |

| 1480 – 1450 | Medium | C-H Deformation | Methyl group bending (asymmetric) and ring breathing modes. |

| 1350 – 1100 | Very Strong | C-F Stretch (-CF₃) | The dominant feature. Often appears as a broad, multi-shouldered complex due to coupling. |

| ~1260 | Strong | C-O Stretch (Asym) | Aryl-alkyl ether stretch. Note: Heavily overlapped by C-F bands. |

| ~1040 | Strong | C-O Stretch (Sym) | Symmetric stretching of the O-CH₃ bond. |

| 850 – 700 | Strong | C-H Out-of-Plane (OOP) | Diagnostic for 1,2,3-trisubstitution. Look for specific patterns (often 2-3 strong bands). |

Detailed Analysis of the "Fingerprint"

The region between 1350 cm⁻¹ and 1000 cm⁻¹ will likely appear as a continuous series of very strong absorptions.

-

Differentiation: The -CF₃ group typically absorbs at higher frequencies (1350–1200 cm⁻¹) compared to the single Ar-F bond (1250–1100 cm⁻¹).

-

Coupling: Because the methoxy group is ortho to the -CF₃ and the -F, the C-O stretch (~1250 cm⁻¹) will likely merge with the C-F signals, creating a "super-band."

Graphviz Diagram: Interpretation Workflow

This diagram outlines the decision process for confirming the compound's identity based on spectral data.

Figure 2: Step-by-step decision tree for spectral validation of 3-Fluoro-2-methoxybenzotrifluoride.

Part 4: Applications in Drug Development

Understanding the IR signature of this molecule is directly relevant to its application in Medicinal Chemistry.

-

Metabolic Stability: The -CF₃ and -F groups block metabolic oxidation sites on the phenyl ring. In IR, the integrity of these C-F bands confirms that the fluorination has survived synthetic steps (e.g., avoiding defluorination side reactions).

-

Lipophilicity Modulation: The methoxy group is an electron-donating group (EDG), while the fluorines are electron-withdrawing groups (EWG). This "push-pull" electronic effect is visible in the shift of the aromatic ring stretches (1600 cm⁻¹ region). Monitoring these shifts can correlate with changes in the compound's electronic properties, which influence binding affinity.

-

Reaction Monitoring: When demethylating this compound to form the phenol (a common pathway), the disappearance of the 2980–2850 cm⁻¹ (Aliphatic C-H) and 1040 cm⁻¹ (C-O) bands provides a clear, real-time endpoint for reaction monitoring.

References

-

NIST Mass Spectrometry Data Center. (n.d.). Infrared Spectrum of Anisole (Methoxybenzene).[1][2] National Institute of Standards and Technology.[1] Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for IR functional group assignment).

-

Beg, M. A. A., & Clark, H. C. (1962).[4] Chemistry of the Trifluoromethyl Group: Part V. Infrared Spectra. Canadian Journal of Chemistry.[4] Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling of 3-Fluoro-2-methoxybenzotrifluoride (CAS 1214351-59-3)

Topic: Technical Guide: Solubility Profiling & Process Optimization for 3-Fluoro-2-methoxybenzotrifluoride Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, fluorinated aromatics are pivotal for modulating lipophilicity, metabolic stability, and binding affinity. 3-Fluoro-2-methoxybenzotrifluoride (CAS 1214351-59-3) represents a high-value scaffold, combining the electron-withdrawing power of a trifluoromethyl group with the steric and electronic nuances of vicinal fluoro- and methoxy- substituents.

This guide addresses a critical gap in public data: the lack of experimental Hansen Solubility Parameters (HSP) for this specific intermediate. By defining these parameters, researchers can rationally select solvents for crystallization, lithiation, and cross-coupling reactions, moving beyond trial-and-error to engineered process design.

Physicochemical Profile & Structural Analysis

The molecule features a 1,2,3-substitution pattern on the benzene ring, creating a unique "push-pull" electronic environment. The electron-donating methoxy group at position 2 is flanked by two electron-withdrawing groups (fluoro at pos. 3 and trifluoromethyl at pos. 1).

Table 1: Core Compound Data

| Property | Specification |

| Chemical Name | 1-Fluoro-2-methoxy-3-(trifluoromethyl)benzene |

| Common Name | 3-Fluoro-2-methoxybenzotrifluoride |

| CAS Number | 1214351-59-3 |

| Molecular Formula | |

| Molecular Weight | 206.14 g/mol |

| Predicted LogP | ~3.2 (Lipophilic) |

| Physical State | Low-melting solid / Liquid (Ambient) |

Theoretical Hansen Solubility Parameters (Group Contribution)

In the absence of empirical data, we utilize the Stefanis-Panayiotou Group Contribution Method to estimate the HSP values. This method breaks the molecule into functional fragments to predict the three cohesion energy parameters:

- (Dispersion): Van der Waals forces.

- (Polarity): Dipole-dipole interactions.[1][2]

- (Hydrogen Bonding): Proton donor/acceptor capability.

Estimated Values:

-

(Dispersion): 18.2 MPa

-

(Polarity): 8.5 MPa

-

(H-Bonding): 6.0 MPa

Experimental Protocol: Determination of HSP

The Solubility Sphere Method

The goal is to define a volume in 3D Hansen Space where the compound is soluble. The center of this sphere represents the compound's intrinsic solubility parameters.

Phase 1: Solvent Selection

Select 15-20 probe solvents with known HSP values that span a wide range of polarities and hydrogen-bonding capabilities.

Recommended Probe Set:

-

Non-polar: n-Hexane, Toluene

-

Polar Aprotic: Acetonitrile, DMSO, DMF, MEK (Methyl Ethyl Ketone)

-

Polar Protic: Methanol, Ethanol, 2-Propanol

-

Chlorinated: Dichloromethane (DCM), Chloroform

-

Ethers: THF, 1,4-Dioxane, MTBE

Phase 2: The Dissolution Workflow

-

Preparation: Place 100 mg of 3-Fluoro-2-methoxybenzotrifluoride into 20 separate clear vials.

-

Addition: Add 1.0 mL of a distinct probe solvent to each vial.

-

Agitation: Vortex for 60 seconds; sonicate for 10 minutes at 25°C.

-

Observation: Visually score solubility:

-

Score 1 (Soluble): Clear solution, no particulates.[3]

-

Score 0 (Insoluble): Visible solid, cloudiness, or phase separation.

-

Phase 3: Data Analysis (The Sphere Calculation)

Plot the "Soluble" (1) and "Insoluble" (0) points in 3D space (

Visualization: HSP Determination Workflow